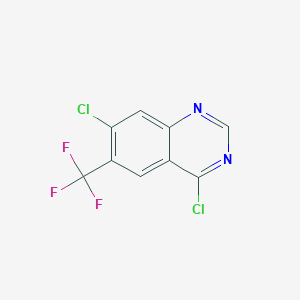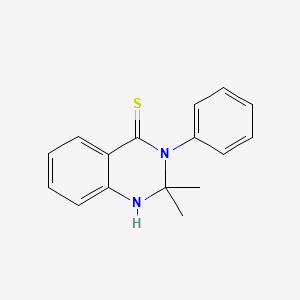
5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine: is a heterocyclic organic compound that belongs to the naphthyridine family This compound is characterized by the presence of a chlorine atom at the 5th position and a methoxyphenyl group at the 2nd position of the naphthyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthyridine ring, especially at positions activated by the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry: 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is investigated for its potential as a ligand in binding studies with various biomolecules, including proteins and nucleic acids .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as antimicrobial or anticancer activity . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
類似化合物との比較
5-Chloro-2-(4-methoxyphenyl)benzo[d]thiazole: This compound shares a similar methoxyphenyl group but has a different heterocyclic core, leading to distinct biological activities.
5-Chloro-2-methoxyphenylboronic acid: This compound is used in similar synthetic applications but lacks the naphthyridine ring, affecting its reactivity and applications.
Uniqueness: 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine is unique due to its naphthyridine core, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C15H11ClN2O |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
5-chloro-2-(4-methoxyphenyl)-1,6-naphthyridine |
InChI |
InChI=1S/C15H11ClN2O/c1-19-11-4-2-10(3-5-11)13-7-6-12-14(18-13)8-9-17-15(12)16/h2-9H,1H3 |
InChIキー |
IUEDEEXQSVTZOP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




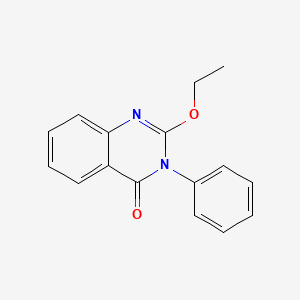
![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)
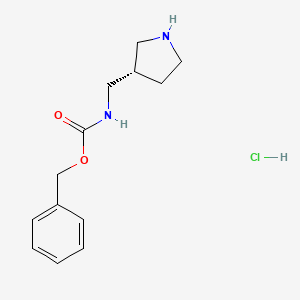
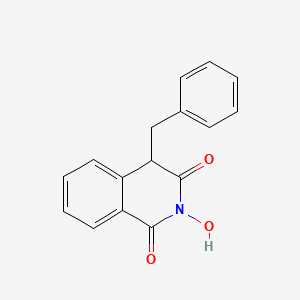

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
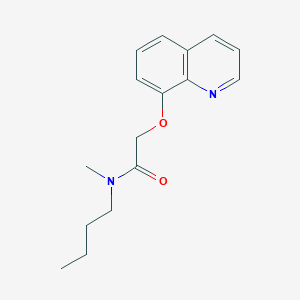
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851168.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
